Somatotropin (176-191)

Lipolysis Adipocyte metabolism Metabolic research

Research on the lipolytic domain of growth hormone is often confounded by the insulin-antagonizing and growth-promoting effects of the full-length protein. Somatotropin (176-191) resolves this by providing a precisely defined, 16-amino-acid C-terminal fragment that selectively engages lipolytic pathways without activating the broader somatotropic axis. • Quantifiable Lipolysis: Achieves a 23% increase in glycerol release in rodent models, providing a validated benchmark for assay calibration. • Sequence-Defined SAR Tool: The minimal active core (178-191) is well-characterized; truncation to 179-191 eliminates activity, making this compound ideal for structure-activity relationship studies. • Drug Delivery Research: Co-loading with doxorubicin in chitosan nanoparticles improves the IC50 against MCF-7 cells by 18.9% (to 1.5 µg/mL).

Molecular Formula C78H123N23O22S2
Molecular Weight 1799.1 g/mol
CAS No. 66004-57-7
Cat. No. B1257254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatotropin (176-191)
CAS66004-57-7
SynonymshGH (176-191)
human growth hormone (176-191)
somatotropin (176-191)
Molecular FormulaC78H123N23O22S2
Molecular Weight1799.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)OC(=O)CCC(C(=O)NCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CS)NC(=O)C(CO)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=S)NC(=O)C(CCC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C78H123N23O22S2/c1-9-42(8)62(101-69(114)49(23-17-29-88-78(85)86)92-70(115)51(30-39(2)3)95-64(109)46(80)31-43-18-12-10-13-19-43)74(119)100-61(41(6)7)76(121)122-58(106)27-25-50(66(111)90-34-59(107)123-75(120)52(32-44-20-14-11-15-21-44)91-57(105)33-89-67(112)54(37-124)97-65(110)47(81)35-102)94-73(118)60(40(4)5)99-71(116)53(36-103)96-68(113)48(22-16-28-87-77(83)84)93-72(117)55(38-125)98-63(108)45(79)24-26-56(82)104/h10-15,18-21,38-42,45-55,60-62,102-103,124H,9,16-17,22-37,79-81H2,1-8H3,(H2,82,104)(H,89,112)(H,90,111)(H,91,105)(H,92,115)(H,93,117)(H,94,118)(H,95,109)(H,96,113)(H,97,110)(H,98,108)(H,99,116)(H,100,119)(H,101,114)(H4,83,84,87)(H4,85,86,88)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-/m0/s1
InChIKeyLSTCHEVTSMJOCE-YWWHUHEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Somatotropin (176-191) Fragment Overview


Somatotropin (176-191), also referred to as hGH Fragment 176–191 or HGH Frag 176–191, is a synthetic 16-amino-acid peptide corresponding to the C-terminal region (residues 176–191) of human growth hormone (hGH) [1]. With a molecular weight of approximately 1,799 Da, it represents less than 10% of the full-length hGH molecule and is characterized by a cyclic (7→14) disulfide bridge that stabilizes its conformation [2]. Unlike the parent hormone, this fragment selectively engages lipolytic and metabolic signaling pathways without activating the broader somatotropic axis, making it a specialized research tool for dissecting domain-specific functions of the growth hormone polypeptide [3].

PathwayLipolytic signaling pathway studies without somatotropic axis activation
ToolDomain-selective research tool: no GH receptor binding, no IGF-1 elevation
ModelSupports adipocyte, metabolic and nanoparticle co-delivery model studies

Somatotropin (176-191) Non-Interchangeability


Generic substitution among hGH-derived peptides is not scientifically valid because the biological activity of C-terminal fragments is exquisitely sequence-dependent. The Ng and Bornstein (1978) study demonstrated that among six synthetic fragments spanning residues 172–191, only four (including 176–191) produced a short-lived rise in blood glucose and a sustained rise in plasma insulin in vivo, while hGH 179–191 and 180–191 were completely inert [1]. Furthermore, Somatotropin (176–191) lacks the N-terminal tyrosine residue found in AOD-9604 (Tyr-hGH 177–191), which is reported to enhance metabolic stability and alter receptor interaction profiles [2]. Full-length hGH (22 kDa) activates the entire GH receptor–IGF-1 axis, whereas Somatotropin (176–191) does not compete for hGH receptor binding and does not elevate IGF-1 levels, fundamentally altering its research utility [3]. These molecular distinctions translate into quantifiable differences in lipolytic potency, glycemic impact, and off-target signaling that preclude simple analog substitution in experimental protocols [4].

Target Compound
Potential Substitute / Risk
Somatotropin (176-191)
Truncated fragmentshGH 179–191 and 180–191 are reported inactive; sequence-dependent activity may not transfer
Somatotropin (176-191)
AOD-9604N-terminal tyrosine modification may alter metabolic stability and receptor interaction profile
Somatotropin (176-191)
Full-length hGHActivates entire GH receptor–IGF-1 axis; signaling scope mismatch for lipolysis-specific studies

Somatotropin (176-191) Quantitative Evidence


Lipolytic Activity in Adipose Tissue

In a 19-day oral administration study in rats, Somatotropin (176-191) significantly increased fat breakdown, measured as a 23% increase in glycerol release from adipose tissue compared to untreated controls [1]. In contrast, shorter C-terminal fragments such as hGH 179–191 and 180–191 were shown to be biologically inert in comparable in vivo systems, producing no measurable glycemic or insulinotropic response, which implies an absence of lipolytic signaling for these truncated sequences [2].

Lipolytic Activity
Reported
23% increase in glycerol release vs. untreated control
hGH 179–191 / 180–191: inert
Reported lipolytic endpoint supports sequence-specific procurement context
19-day oral rat study; glycerol measured in adipose explants
Lipolysis Adipocyte metabolism Metabolic research

In Vivo Body Weight Reduction

In a comparative 2-week rodent study, Somatotropin (176-191) administered at 250 µg/kg/day produced an average 28% reduction in body weight, whereas full-length hGH at 1 mg/kg/day achieved a 40% reduction [1]. Notably, the fragment produced this substantial weight loss without adversely affecting insulin sensitivity, a key differentiator from full-length hGH which is known to induce insulin resistance [2]. Across a separate line of investigation, AOD-9604 (the Tyr-modified analog) at 250 µg/kg/day decreased body weight, epididymal adipose tissue mass, and brown adipose tissue weight in ob/ob mice, but without inducing growth or IGF-1 elevation—effects also attributed to the unmodified 176–191 fragment in class-level studies .

Body Weight Reduction
Reported
28% reduction at 250 µg/kg/day
Full-length hGH: 40% at 1 mg/kg/day
Reported body-weight model response without insulin-sensitivity impairment
2-week rodent study; dose–response design
Obesity research Energy expenditure Rodent models

IGF-1 and Glycemic Safety Profile

Although direct clinical trial data on unmodified Somatotropin (176-191) are absent, its closest clinical-stage analog AOD-9604 (Tyr-hGH 177–191) has been tested in over 900 human participants across six randomized, placebo-controlled trials [1]. Across these studies, AOD-9604 produced no significant change in serum IGF-1 levels, fasting glucose, or insulin sensitivity at therapeutic doses [2]. In contrast, full-length hGH administration predictably elevates serum IGF-1 by 2- to 4-fold and frequently induces hyperglycemia and compensatory hyperinsulinemia [3]. The structural basis for this differential—the C-terminal 176–191 fragment does not engage the hGH receptor dimerization interface required for IGF-1 induction—has been confirmed by receptor-binding studies showing that AOD-9604 does not compete for hGH receptor binding [4].

IGF-1 & Glycemic Profile
Class-level
No hGH receptor binding for 176–191
AOD-9604 analog: no IGF-1 change in >900 participants
Class-level evidence may support IGF-1-independent lipolysis research; verify with 176–191 fragment
AOD-9604 clinical trials; class inference for unmodified fragment
IGF-1 signaling Glucose metabolism Clinical safety

Doxorubicin Potentiation in MCF-7 Cells

In a direct head-to-head in vitro comparison, Chitosan nanoparticles dual-loaded with doxorubicin and Somatotropin (176-191) peptide (Ch-hGH-DOX) demonstrated an IC50 value of 1.5 µg/mL against MCF-7 human breast cancer cells after 48 hours, compared with 1.85 µg/mL for doxorubicin alone and 1.7 µg/mL for doxorubicin-loaded Chitosan nanoparticles (Ch-DOX) without the peptide [1]. Within the intermediate dose range (0.15–1.25 µg/mL), the proportion of viable MCF-7 cells was significantly lower following Ch-hGH-DOX treatment than either Ch-DOX or free DOX treatment (p < 0.05) [2]. In silico molecular docking further demonstrated that the hGH fragment 176–191 peptide binds with high affinity to Ki-67 and estrogen receptor, and enhances doxorubicin binding to multiple breast cancer protein targets [3].

Cytotoxicity in MCF-7
Head-to-head
IC50 1.5 µg/mL (Ch-hGH-DOX)
vs. 1.85 µg/mL doxorubicin alone; 1.7 µg/mL Ch-DOX
Reported cell-model response context; supports nanoparticle co-delivery research
MCF-7, 48 h MTT; p < 0.05 vs. free DOX and Ch-DOX
Cancer nanotechnology Drug delivery Cytotoxicity enhancement

Sequence–Activity Boundary Mapping

The systematic comparison by Ng and Bornstein (1978) established a critical sequence–activity boundary within the hGH C-terminus: fragments encompassing residues 172–191, 176–191, 177–191, and 178–191 all retained biological activity in vivo (hyperglycemic and insulinotropic responses), whereas fragments 179–191 and 180–191 were completely inert in the same assay systems [1]. This demarcation indicates that the minimal informational sequence required for C-terminal fragment bioactivity includes residues 178–191, and that Somatotropin (176-191), with its 16-residue span, provides a margin of sequence beyond the minimum active core [2]. AOD-9604, with its N-terminal tyrosine extension, is a 15-mer that has shown enhanced stability in serum metabolite profiling, with a major metabolite (CRSVEGSCG) being significantly more stable than the parent compound .

Sequence–Activity Boundary
Head-to-head
176–191: active; 179–191 & 180–191: inert
Minimal active core: 178–191
Reported sequence boundary context; supports procurement of full 16‑mer for activity retention
In vivo rat glycemic/insulin assay; Ng & Bornstein 1978
Structure–activity relationship Peptide engineering Sequence boundary

Somatotropin (176-191) Research Applications


Adipocyte Lipolysis Research

Somatotropin (176-191) is ideally suited for in vitro and in vivo lipolysis studies where the primary outcome is glycerol release or free fatty acid mobilization. The 23% increase in glycerol release demonstrated in rodent models [1] provides a quantifiable benchmark for assay validation. Researchers can use this compound to stimulate lipolysis without the confounding effects of IGF-1 elevation or glucose dysregulation that accompany full-length hGH [2]. This is particularly valuable for dissecting β3-adrenergic receptor and cAMP-dependent signaling pathways in adipocytes, where the fragment's selective activity profile—confirmed by class-level evidence from AOD-9604 clinical data showing no serum IGF-1 change across 900+ participants [3]—enables clean experimental designs.

Nanoparticle Cancer Chemotherapy

The direct head-to-head evidence that Chitosan nanoparticles co-loaded with doxorubicin and Somatotropin (176-191) achieve an IC50 of 1.5 µg/mL—an 18.9% improvement over doxorubicin alone (1.85 µg/mL) in MCF-7 cells [4]—positions this peptide as a functional excipient for nanoparticle-based drug delivery research. The peptide's ability to enhance doxorubicin binding to breast cancer protein targets (Ki-67, estrogen receptor) via molecular docking-validated mechanisms [5] supports its use in formulation development workflows where synergistic cytotoxicity enhancement is the measurable endpoint.

Structure–Activity Relationship Studies

The precise sequence–activity boundary established by Ng and Bornstein—whereby hGH 178-191 is the minimal active core and hGH 179-191/180-191 are inert [6]—makes Somatotropin (176-191) the preferred reference standard for SAR investigations. Its 16-amino-acid length provides a defined positive-control sequence that can be systematically truncated or point-mutated to map the residues essential for lipolytic signaling versus glycemic effects. The compound's well-characterized molecular weight (1,799 Da), HPLC-detectable purity profile (≥98% available commercially), and disulfide-bridged cyclic structure [7] ensure reproducible analytical characterization across laboratories.

Comparative Obesity Model Studies

The quantitative in vivo efficacy data—28% body weight reduction at 250 µg/kg/day without insulin sensitivity impairment versus 40% reduction with full-length hGH at 1 mg/kg/day [8]—support the use of Somatotropin (176-191) in comparative metabolic pharmacology studies. Researchers investigating the therapeutic window between lipolytic efficacy and diabetogenic risk can use this fragment as a tool to isolate the fat-mobilizing properties of the hGH C-terminus from the systemic growth-promoting and insulin-antagonizing activities of the full-length hormone, enabling dose–response and combination studies with cleaner interpretability.

Application
Selection Property
Validation Focus
Adipocyte lipolysis assay
GH receptor-independent lipolytic signaling profile
Glycerol release endpoint validation
Nanoparticle co-delivery formulation
Cytotoxicity enhancement in co-loaded nanosystem
Cell viability and drug release endpoints
Peptide SAR / truncation studies
Defined minimal active sequence boundary
Bioactivity confirmation via in vivo assay
Comparative metabolic pharmacology
Lipolytic efficacy vs. metabolic safety profile
Dose–response and glucose metabolism endpoints
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